molecular formula C17H19N3OS B323879 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone

1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone

Cat. No.: B323879
M. Wt: 313.4 g/mol
InChI Key: IJMRAUKPQHPKRB-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a methylphenyl group connected through a hydrazinecarbothioamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 4-methoxyacetophenone with 3-methylphenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The final product would be subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing biological systems and understanding the mechanisms of action of various enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxyphenyl)ethanone N-(3-methylphenyl)thiosemicarbazone
  • (2E)-2-[1-(4-methoxyphenyl)ethylidene]-N-(4-methylphenyl)hydrazinecarbothioamide
  • (2E)-2-[1-(4-methoxyphenyl)ethylidene]-N-(2-methylphenyl)hydrazinecarbothioamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(3-methylphenyl)thiourea

InChI

InChI=1S/C17H19N3OS/c1-12-5-4-6-15(11-12)18-17(22)20-19-13(2)14-7-9-16(21-3)10-8-14/h4-11H,1-3H3,(H2,18,20,22)/b19-13+

InChI Key

IJMRAUKPQHPKRB-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C(\C)/C2=CC=C(C=C2)OC

SMILES

CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=C(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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